Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. One common method starts with the reaction of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions typically include heating and stirring under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in binding to DNA, making it useful in genetic studies.
Medicine: It exhibits antibacterial and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. For instance, its antibacterial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting replication . In cancer cells, it may induce apoptosis by interacting with specific proteins and enzymes involved in cell survival pathways .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, which also exhibit a range of biological activities . Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3’-phenyl-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Other similar compounds include:
- 1,3,4-Thiadiazole derivatives with different substituents.
- Spiro compounds with varying ring structures.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H25N5O4S2 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
ethyl 3'-[(E)-N-anilino-C-ethoxycarbonylcarbonimidoyl]-4-phenylspiro[1,3,4-thiadiazole-5,2'-1,3-benzothiazole]-2-carboxylate |
InChI |
InChI=1S/C27H25N5O4S2/c1-3-35-25(33)23(29-28-19-13-7-5-8-14-19)31-21-17-11-12-18-22(21)37-27(31)32(20-15-9-6-10-16-20)30-24(38-27)26(34)36-4-2/h5-18,28H,3-4H2,1-2H3/b29-23+ |
InChI Key |
NXTFRAXTBTYLSA-BYNJWEBRSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN(C2(S1)N(C3=CC=CC=C3S2)/C(=N/NC4=CC=CC=C4)/C(=O)OCC)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C3=CC=CC=C3S2)C(=NNC4=CC=CC=C4)C(=O)OCC)C5=CC=CC=C5 |
Origin of Product |
United States |
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